molecular formula C17H34ClN5O4S B13692011 1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct

1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct

Cat. No.: B13692011
M. Wt: 440.0 g/mol
InChI Key: XUOBRPCZSCIKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct is a complex organic compound with the molecular formula C17H34ClN5O4S and a molecular weight of 440.00 . This compound is known for its unique structure, which includes a bicyclic framework and functional groups that make it versatile in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct typically involves multiple steps. The starting materials and reagents are carefully selected to ensure high yield and purity. The synthetic route often includes the following steps:

    Formation of the bicyclic framework: This involves the reaction of appropriate precursors under controlled conditions to form the bicyclic structure.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions using reagents like sulfonyl chlorides.

    Addition of the tert-butoxycarbonyl group: This step involves the use of tert-butoxycarbonyl chloride in the presence of a base to protect the amine group.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired adduct

Industrial production methods may vary, but they generally follow similar principles with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The sulfonyl and tert-butoxycarbonyl groups contribute to its reactivity and stability, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar compounds to 1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct include:

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A simpler bicyclic compound used as a catalyst and reagent in organic synthesis.

    Sulfonylureas: Compounds with sulfonyl groups that are used as herbicides and antidiabetic drugs.

    tert-Butoxycarbonyl (Boc) protected amines: Commonly used in peptide synthesis for protecting amine groups

The uniqueness of this compound lies in its combination of functional groups and bicyclic structure, which confer specific reactivity and stability properties.

Properties

Molecular Formula

C17H34ClN5O4S

Molecular Weight

440.0 g/mol

IUPAC Name

N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C11H21N3O4S.C6H12N2.ClH/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14;1-2-8-5-3-7(1)4-6-8;/h4-9H2,1-3H3;1-6H2;1H

InChI Key

XUOBRPCZSCIKCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=NS(=O)(=O)[N+]12CCN(CC1)CC2)[O-].C1CN2CCN1CC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.